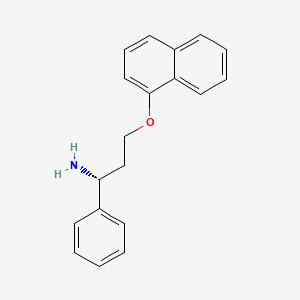

(1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of naphthalene derivatives involves various strategies, including metal-catalyzed reactions and Lewis acid-catalyzed transformations. Techniques such as cyclization from γ-phenylacetoacetate or phenylacetyl chloride in sulfuric acid medium have been explored for efficient synthesis. Naphthalene derivatives exhibit a range of biological activities, prompting the development of diverse synthetic methods to construct these compounds (Maheshwari & Hussain, 2023).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives, such as N,N′-dialkylated naphthalene diimides (NDIs), reveals a correlation between structure, solubility, self-assembly, and electronic properties. Systematic studies indicate specific trends in spectroscopic and thermal properties, solubility, and crystal morphology. The odd–even parity effect in the packing of NDI molecules underscores the intricate relationship between molecular structure and physical properties (Chlebosz et al., 2023).

Chemical Reactions and Properties

Naphthalene derivatives, including 1,3-dihydroxynaphthalene, are synthesized through various routes such as alkaline fusion and photocatalytic oxidation. These derivatives interact with biological cations, anions, and macromolecules, displaying significant medicinal potential. The interactions often involve noncovalent bonds, showcasing the chemical reactivity and interaction capabilities of naphthalene derivatives (Zhang You-lan, 2005).

Physical Properties Analysis

Naphthalene derivatives are known for their diverse physical properties, such as solubility and thermal stability. The solubility in solvents like chloroform and toluene, and the thermal behavior characterized by thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), are crucial for applications in organic electronics and other fields. The crystal morphology and packing, influenced by the length of alkyl substituents, further define their physical properties (Chlebosz et al., 2023).

Chemical Properties Analysis

The chemical properties of naphthalene derivatives, such as reactivity towards various organic transformations and their role as intermediates in synthesizing bioactive molecules, are significant. The ability to undergo reactions like cycloadditions, carboannulations, and cross-dehydrogenative coupling highlights the versatility and reactivity of these compounds. This reactivity is instrumental in developing pharmaceuticals and materials with specific functions (Maheshwari & Hussain, 2023).

Applications De Recherche Scientifique

Antibacterial Agents

Research involving derivatives of naphthalen-1-amine, closely related to (1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine, has identified potential antibacterial applications. Specifically, synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides have been explored for their potent antibacterial properties against various bacterial strains. These compounds were structurally elucidated and demonstrated moderate to weak enzyme inhibition capabilities alongside their antibacterial efficacy (Abbasi et al., 2015).

Chirality Sensing

The compound has been linked to the development of stereodynamic probes for chirality sensing. These probes are capable of binding amines, amino alcohols, or amino acids, translating these binding events into a dual optical response. This approach is crucial for determining the absolute configuration, enantiomeric excess (ee), and total concentration of various compounds, showcasing the compound's utility in analytical chemistry (Bentley & Wolf, 2014).

Antimicrobial Activity

Another avenue of research has explored the antimicrobial activity of compounds bearing the naphthalene moiety. These studies have synthesized new series of azoles or azines from key intermediates, including 1-(1-hydroxynaphthalen-2-yl)-3-phenylpropane-1,3-dione, and tested them against a variety of Gram-positive and Gram-negative bacteria, as well as fungal species. The antimicrobial activities displayed ranged from weak to moderate, indicating the potential of these compounds in developing new antimicrobial agents (Abdelreheim et al., 2019; Abdel Reheim et al., 2021).

Fluorescence Studies

In fluorescence studies, a naphthalene-thiophene hybrid molecule has demonstrated the capability to function as a molecular AND type binary logic gate with Zn2+ and OAc- ions as inputs. This property makes it suitable for the detection of intracellular Zn2+ under a fluorescence microscope, indicating its potential use in biological imaging and diagnostics (Karak et al., 2013).

Mécanisme D'action

Target of Action

The primary target of ®-N-Didemethyl Dapoxetine is the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that is involved in mood regulation and other physiological processes .

Mode of Action

®-N-Didemethyl Dapoxetine acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin transporter, blocking the reuptake of serotonin into the presynaptic neuron . This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonin signaling .

Biochemical Pathways

By inhibiting the reuptake of serotonin, ®-N-Didemethyl Dapoxetine affects the serotonergic pathway . The increased serotonin levels can influence various downstream effects, such as mood regulation, sleep, and appetite .

Pharmacokinetics

As an ssri, it is generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The increased serotonin signaling resulting from the action of ®-N-Didemethyl Dapoxetine can lead to various molecular and cellular effects. For instance, it has been shown to significantly increase ejaculatory latency, making it potentially useful in the treatment of premature ejaculation .

Propriétés

IUPAC Name |

(1R)-3-naphthalen-1-yloxy-1-phenylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18H,13-14,20H2/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJKLSASLJIYAO-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCOC2=CC=CC3=CC=CC=C32)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742610 |

Source

|

| Record name | (1R)-3-[(Naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147199-40-4 |

Source

|

| Record name | (1R)-3-[(Naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.